(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Description
This compound is a highly specialized amino acid derivative with a complex structure featuring:
- Chiral centers: Multiple stereochemical configurations (2S, 2R, 4S) critical for biological activity.
- Functional groups: Amino, carboxy, amide, and disulfide bonds (S–S).
- Structural motifs: A central disulfide bridge (from the disulfanyl group) and a carboxymethylamino side chain.
Its molecular weight is estimated to exceed 500 g/mol based on analogs (e.g., a related compound with CAS 100840-34-4 has a molecular weight of 484.487 g/mol) .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O11S2/c19-8(16(29)30)1-3-12(24)22-10(15(28)21-5-14(26)27)6-35-36-7-11(18(33)34)23-13(25)4-2-9(20)17(31)32/h8-11H,1-7,19-20H2,(H,21,28)(H,22,24)(H,23,25)(H,26,27)(H,29,30)(H,31,32)(H,33,34)/t8-,9-,10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKMADLQGPTPJP-NAKRPEOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSSCC(C(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514187 | |
| Record name | (2S)-2-Amino-5-({(2R)-3-{[(2R)-2-{[(4S)-4-amino-4-carboxybutanoyl]amino}-2-carboxyethyl]disulfanyl}-1-[(carboxymethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90663-73-3 | |
| Record name | (2S)-2-Amino-5-({(2R)-3-{[(2R)-2-{[(4S)-4-amino-4-carboxybutanoyl]amino}-2-carboxyethyl]disulfanyl}-1-[(carboxymethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
The compound gamma-Glu-Cys GSH is a cofactor for glutathione peroxidase (GPx) to increase GSH levels. It interacts with enzymes such as GPx and plays a significant role in biochemical reactions.
Cellular Effects
Gamma-Glu-Cys GSH influences cell function by increasing GSH levels, which can impact cell signaling pathways, gene expression, and cellular metabolism. It plays a crucial role in maintaining the cellular redox balance.
Molecular Mechanism
At the molecular level, gamma-Glu-Cys GSH exerts its effects through its interactions with biomolecules. It acts as a cofactor for GPx, leading to an increase in GSH levels. This can result in changes in gene expression and enzyme activation or inhibition.
Biological Activity
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid, commonly referred to as a complex peptide, is a naturally occurring compound found in certain fungi, notably Lentinula edodes (shiitake mushrooms). This compound exhibits significant biological activity, particularly in the context of its antioxidant properties and potential therapeutic applications.
- Molecular Formula : C₁₈H₂₉N₅O₁₁S₂
- Molecular Weight : 555.6 g/mol
- CAS Number : 90663-73-3
Biological Activity
The biological activities of this compound can be summarized as follows:
Antioxidant Activity
Research has shown that this compound possesses potent antioxidant properties. It helps in scavenging free radicals, thereby protecting cells from oxidative stress. Oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Properties
Studies indicate that this peptide exhibits antimicrobial activity against a range of pathogens. For instance, it has been noted for its effectiveness against drug-resistant bacteria, making it a candidate for further development in treating infections that are difficult to manage with conventional antibiotics.
Immunomodulatory Effects
The compound may also play a role in modulating immune responses. Preliminary studies suggest that it can enhance the activity of immune cells, potentially aiding in the body's defense against infections and diseases.
Research Findings and Case Studies
Several studies have documented the biological effects of this compound:
- Antioxidant Studies : A study published in Pharmaceutical Biology highlighted the antioxidant capacity of related sulfur-containing compounds, suggesting that the disulfide bond present in this compound contributes significantly to its antioxidant activity.
- Antimicrobial Efficacy : In a recent investigation, this compound was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial viability, supporting its potential as an antimicrobial agent .
- Immunological Studies : A case study explored the immunomodulatory effects of derivatives of this compound in animal models. It was found that these compounds could enhance the proliferation of lymphocytes, indicating a potential role in boosting immune responses .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Table 1: Structural and Functional Comparison
Research Findings and Gaps
- Synthetic Challenges : The stereochemical complexity and disulfide bond necessitate advanced synthesis strategies, as seen in marine natural product isolation (e.g., salternamides) .
- Computational Modeling : Molecular descriptors (e.g., van der Waals space) could predict interactions, but electronic structure details are lacking .
- Biological Activity: No direct studies exist for the target compound.
Preparation Methods
Hydrogen Peroxide–Mediated Oxidation
The most common method involves oxidizing reduced glutathione (GSH) using hydrogen peroxide (H₂O₂). GSH (γ-L-glutamyl-L-cysteinylglycine) is dissolved in aqueous buffer (pH 8.0), and H₂O₂ is added stoichiometrically (1:1 molar ratio) to initiate disulfide bond formation. The reaction proceeds as:
Optimization Parameters :
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pH : Alkaline conditions (pH 7.5–8.5) favor thiolate ion formation, accelerating oxidation.
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Temperature : Room temperature (20–25°C) minimizes side reactions like sulfonic acid formation.
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Reaction Time : 1–2 hours, monitored via HPLC or spectrophotometry.
Yield and Purity :
Catalytic Oxidation with Platinum-Based Complexes
A patent-pending method employs cis-diamminedichloroplatinum (cisplatin) as a catalyst to enhance oxidation efficiency and disulfide bond stability.
Procedure :
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Reaction Setup : GSH (1 mmol) is dissolved in deionized water with cisplatin (0.001 mmol, 1:1000 molar ratio).
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Oxidation : H₂O₂ (0.9 equivalents) is added dropwise at 25°C under nitrogen atmosphere.
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Quenching : The reaction is halted with 0.5% sulfosalicylic acid (SSA) after 30 minutes.
Advantages :
Enzymatic Synthesis Using Glutathione Reductase
NADPH-Dependent Recycling System
Glutathione reductase (GR) catalyzes the reduction of GSSG to GSH using NADPH. Reversing this reaction enables GSSG synthesis under oxidative conditions.
Protocol :
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Reagents : 10 mM GSH, 2 mM NADP⁺, 5 U/mL GR in 50 mM Tris-HCl (pH 7.8).
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Incubation : 37°C for 1 hour, with continuous O₂ bubbling to drive oxidation.
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Termination : Deproteinize with 5% trichloroacetic acid (TCA).
Outcomes :
Solid-Phase Peptide Synthesis (SPPS)
Stepwise Assembly of Protected Fragments
For non-natural analogs (e.g., selenium-substituted GSSG), SPPS allows precise control over stereochemistry.
Synthetic Route :
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Resin Loading : Fmoc-Gly-Wang resin (0.2 mmol/g) is used as the solid support.
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Coupling Steps :
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Fmoc-Cys(Trt)-OH → Fmoc-Glu(OtBu)-OH → Fmoc-Gly-OH (each coupled using HBTU/DIPEA).
-
-
Disulfide Formation :
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Cleavage : TFA/thioanisole/EDT (94:3:3) for 3 hours.
Yield : 9–12% overall yield for selenium analogs; sulfur-based GSSG yields are higher (20–30%).
Analytical and Purification Techniques
Quantification of GSSG
Fluorometric Assays :
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GSH/GSSG Ratio Kit : Uses Thiol Green dye (Ex/Em = 490/520 nm) to distinguish GSH (reduced) and GSSG (oxidized).
HPLC Analysis :
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Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).
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Mobile Phase : 0.1% TFA in water/acetonitrile gradient.
Challenges and Innovations
Disulfide Bond Stability
Q & A
Basic Research Questions
Q. How can the molecular formula and elemental composition of this compound be determined experimentally?
- Methodology : Use high-resolution mass spectrometry (HRMS) coupled with elemental analysis to confirm the empirical formula (e.g., CₓHᵧNᵃOᵇSᶜ). Cross-validate with nuclear magnetic resonance (NMR) to resolve ambiguities in stereochemistry and substituent positions. For example, and provide analogous molecular formulas (C₈H₁₄N₄O₆ and C₁₁H₂₂N₄O₄) and elemental breakdowns, which can guide baseline comparisons .
Q. What experimental strategies are recommended for synthesizing this compound given its disulfide bonds and multiple chiral centers?
- Methodology : Employ solid-phase peptide synthesis (SPPS) with orthogonal protecting groups (e.g., Fmoc for amines, tert-butyl for carboxylic acids) to control disulfide bond formation. Use redox buffers (e.g., glutathione) to stabilize sulfhydryl groups during coupling. highlights the relevance of N-acyl-α-amino acid derivatives and carboxamide groups, suggesting peptide-like synthesis protocols .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?
- Methodology : Conduct accelerated stability studies using HPLC to monitor degradation products. Design a factorial experiment varying pH (2–10), temperature (4–50°C), and ionic strength. emphasizes the need for rigorous handling protocols, which aligns with stability testing under controlled environments .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the compound’s reactivity in catalytic or enzymatic systems?
- Methodology : Use density functional theory (DFT) to model reaction pathways, focusing on disulfide bond lability and nucleophilic attack sites. and advocate for integrating quantum chemical calculations with experimental data to refine reaction mechanisms, such as ICReDD’s computational-experimental feedback loop .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?
- Methodology : Apply multi-technique validation:
- Compare 2D NMR (COSY, NOESY) with X-ray diffraction data to resolve stereochemical discrepancies.
- Use dynamic nuclear polarization (DNP) NMR to enhance sensitivity for low-concentration samples.
and provide structural analogs (e.g., ZINC01529867) that demonstrate the utility of cross-validated spectroscopic workflows .
Q. What strategies optimize the compound’s yield in multi-step syntheses while minimizing racemization?
- Methodology : Implement Design of Experiments (DoE) to screen critical factors (e.g., coupling reagent efficiency, solvent polarity). Use chiral HPLC to track enantiomeric excess at each step. ’s subclass RDF2050112 (reaction fundamentals and reactor design) supports systematic optimization of reaction parameters .
Q. How can AI-driven platforms enhance the prediction of this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology : Train machine learning models on datasets of structurally similar compounds (e.g., guanidine-containing peptides from ) to predict binding affinities. Tools like COMSOL Multiphysics integrated with AI can simulate molecular docking and free-energy landscapes, as suggested in .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed molecular weights in mass spectrometry?
- Methodology :
- Check for adduct formation (e.g., Na⁺/K⁺) or isotopic patterns.
- Re-evaluate synthetic purity: Trace metal contaminants (e.g., from catalysts) may skew results.
- Compare with ’s atom-counting approach (32 atoms in C₈H₁₄N₄O₆) to identify missing/extra fragments .
Q. What steps validate conflicting results in disulfide bond stability assays?
- Methodology :
- Replicate assays under inert atmospheres (N₂/Ar) to rule out oxidative interference.
- Use Ellman’s reagent to quantify free thiols and confirm disulfide integrity.
- Cross-reference with ’s classification of secondary carboxylic acid amides, which are prone to hydrolysis under acidic/basic conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
